molecular formula C16H11ClN2O B8662215 4-chloro-1,6-diphenylpyrimidine-2(1H)-one CAS No. 651316-07-3

4-chloro-1,6-diphenylpyrimidine-2(1H)-one

Cat. No. B8662215
CAS RN: 651316-07-3
M. Wt: 282.72 g/mol
InChI Key: ZQTUKDYJXMITHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1,6-diphenylpyrimidine-2(1H)-one is a useful research compound. Its molecular formula is C16H11ClN2O and its molecular weight is 282.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-1,6-diphenylpyrimidine-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1,6-diphenylpyrimidine-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

651316-07-3

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

4-chloro-1,6-diphenylpyrimidin-2-one

InChI

InChI=1S/C16H11ClN2O/c17-15-11-14(12-7-3-1-4-8-12)19(16(20)18-15)13-9-5-2-6-10-13/h1-11H

InChI Key

ZQTUKDYJXMITHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (3.1 g, 24.4 mmol) was added to a mixture of N,N-dimethylformamide (1.8 g, 24.6 mmol) in dichloromethane (30 ml) at −5° C. to 0° C. under stirring. After the completion of addition the reaction temperature was allowed to reach 20° C. to 25° C. 1,6-Diphenyluracil (4.0 g, 15.2 mmol) was added in portions to the resulted suspension for 2.5 hrs. The reaction mixture was heated to reflux for 4 hours under stirring and continued stirring for 12 hours at room temperature. The reaction mass was poured onto sodium hydroxide solution (150 ml, 0.25 N) and collected the dichloromethane layer. The dichloromethane layer was washed with hydrochloric acid (200 ml, 0.025N), water and saturated sodium chloride solution successively. The organic extract was dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the title compound (1.5 g, 35%, HPLC purity 99.8%), mp: 141-143° C.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Yield
35%

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